[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate
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Overview
Description
[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate: is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a carbamoylanilino group, an oxoethyl group, and a formylbenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with 2-(4-carbamoylanilino)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate: undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The carbamoylanilino group can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxybenzoate derivative.
Reduction: 4-hydroxybenzoate derivative.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate: has found applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparison with Similar Compounds
[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate: can be compared with other similar compounds such as:
Quinoline derivatives: Known for their antimicrobial and anticancer properties.
Pyrrole-3-carboxylic acid derivatives: Used in the synthesis of drugs like Atorvastatin and Sunitinib.
4-Hydroxy-2-quinolones: Noted for their unique biological activities and applications in the synthesis of heterocycles.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
[2-(4-carbamoylanilino)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c18-16(22)12-5-7-14(8-6-12)19-15(21)10-24-17(23)13-3-1-11(9-20)2-4-13/h1-9H,10H2,(H2,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXCTCBFTAGQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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